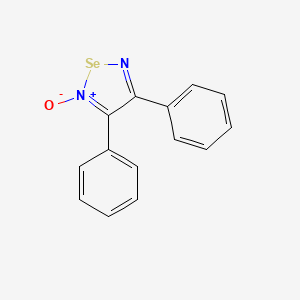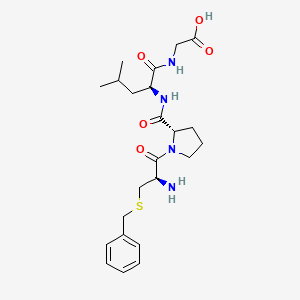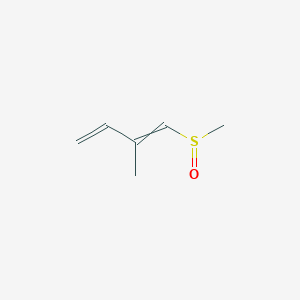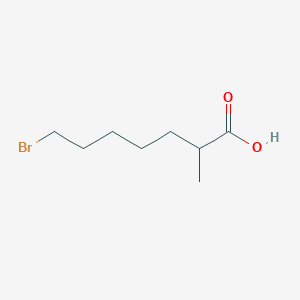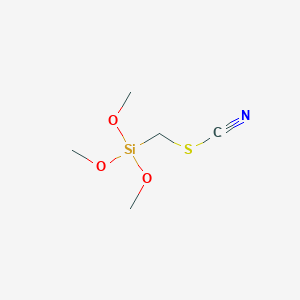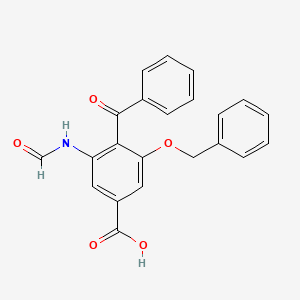
4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid is an organic compound with a complex structure that includes benzoyl, benzyloxy, and formamido functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the benzoylation of a suitable aromatic precursor, followed by the introduction of the benzyloxy group through etherification. The formamido group is then introduced via formylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nature of the substituent.
Wissenschaftliche Forschungsanwendungen
4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may be studied for its potential biological activity, including its interactions with proteins or other biomolecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits activity against specific diseases or conditions.
Industry: The compound could be used in the development of new industrial processes or products, particularly those requiring specific chemical functionalities.
Wirkmechanismus
The mechanism of action of 4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation, depending on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Benzoyl-3-(benzyloxy)-5-formamidobenzoic acid include:
4-Benzyloxy-3-methoxybenzaldehyde: This compound has a similar benzyloxy group but differs in the presence of a methoxy group and an aldehyde functional group.
4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one: This compound shares the benzoyl group but has a different core structure and additional functional groups.
Uniqueness
What sets this compound apart is its unique combination of benzoyl, benzyloxy, and formamido groups, which confer specific chemical properties and potential applications that may not be shared by similar compounds. This uniqueness can make it particularly valuable in certain research or industrial contexts.
Eigenschaften
CAS-Nummer |
55232-85-4 |
|---|---|
Molekularformel |
C22H17NO5 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
4-benzoyl-3-formamido-5-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C22H17NO5/c24-14-23-18-11-17(22(26)27)12-19(28-13-15-7-3-1-4-8-15)20(18)21(25)16-9-5-2-6-10-16/h1-12,14H,13H2,(H,23,24)(H,26,27) |
InChI-Schlüssel |
XALFVJMRRACEBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2C(=O)C3=CC=CC=C3)NC=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)

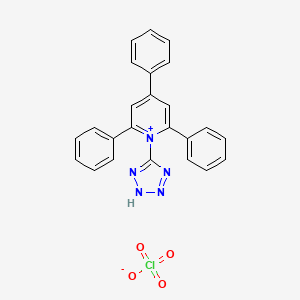
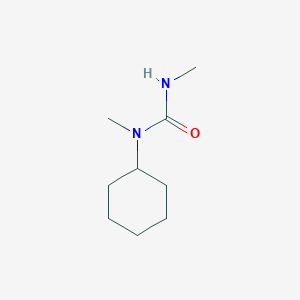
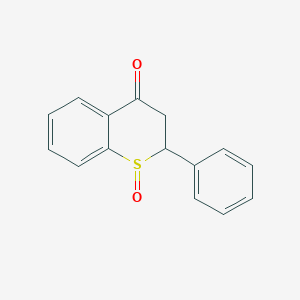
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
![Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol](/img/structure/B14629463.png)
